molecular formula C13H17ClO B14329827 1-(4-Chlorophenyl)-3-heptanone CAS No. 100765-43-3

1-(4-Chlorophenyl)-3-heptanone

Cat. No.: B14329827
CAS No.: 100765-43-3
M. Wt: 224.72 g/mol
InChI Key: DZNTUSSSYNGODE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-heptanone is an organic compound that belongs to the class of aromatic ketones It features a heptanone chain attached to a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-3-heptanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-3-heptanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It serves as a precursor for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-heptanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-propanone: Another aromatic ketone with a shorter carbon chain.

    1-(4-Chlorophenyl)-3-pentanone: Similar structure but with a different carbon chain length.

Uniqueness

1-(4-Chlorophenyl)-3-heptanone is unique due to its specific carbon chain length and the presence of a chlorinated phenyl ring. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

100765-43-3

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-(4-chlorophenyl)heptan-3-one

InChI

InChI=1S/C13H17ClO/c1-2-3-4-13(15)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,2-4,7,10H2,1H3

InChI Key

DZNTUSSSYNGODE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCC1=CC=C(C=C1)Cl

Origin of Product

United States

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